2',3,5,7-Tetrahydroxyflavanone
Overview
Description
2',3,5,7-Tetrahydroxyflavanone is a flavonoid compound known for its various biological activities. It is a derivative of datiscetin and is characterized by its multiple hydroxyl groups, which contribute to its antioxidant properties. This compound is found in certain plants and has been studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodatiscetin typically involves the reduction of datiscetin. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of dihydrodatiscetin may involve more scalable methods such as catalytic hydrogenation. This process uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The product is then isolated and purified using standard industrial techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
2',3,5,7-Tetrahydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by reducing datiscetin.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: this compound.
Substitution: Acetylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its role in modulating enzyme activities and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
2',3,5,7-Tetrahydroxyflavanone exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Datiscetin: The parent compound, which is less reduced and has similar biological activities.
Quercetin: Another flavonoid with potent antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anti-cancer and cardioprotective effects.
Uniqueness
2',3,5,7-Tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCWLSOQIVKIX-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953481 | |
Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-95-9 | |
Record name | 2',3,5,7-Tetrahydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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